

# 1-Methylpyrazole: A Technical Guide to Safety and Toxicity

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## Compound of Interest

Compound Name: 1-Methylpyrazole

Cat. No.: B151067

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## Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity information for **1-Methylpyrazole** (CAS No. 930-36-9). The document is intended to serve as a resource for researchers, scientists, and drug development professionals who handle or are investigating this compound. Information on acute toxicity, skin and eye irritation, and genotoxicity is presented. Where specific data for **1-Methylpyrazole** is limited, information on structurally related pyrazole derivatives is provided to offer a broader toxicological context. This guide summarizes key quantitative data in tabular format, details experimental methodologies for pivotal studies, and includes visualizations of toxicological pathways and experimental workflows to facilitate understanding.

## Chemical and Physical Properties

**1-Methylpyrazole** is a heterocyclic organic compound that exists as a colorless to pale yellow liquid with a characteristic amine-like odor.<sup>[1]</sup> It is moderately volatile and soluble in water.<sup>[1][2]</sup>

Property	Value	Reference
CAS Number	930-36-9	[1][3]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub>	[1][3]
Molecular Weight	82.10 g/mol	[3][4]
Density	0.988 g/mL at 20 °C	[3][4]
Boiling Point	127 °C	[2]
Flash Point	36 °C (closed cup)	[3][4]
Refractive Index	n <sub>20/D</sub> 1.477	[3][4]

## Toxicological Data

### Acute Toxicity

Specific LD50 values for **1-Methylpyrazole** through oral, dermal, or inhalation routes were not found in the reviewed literature. However, it is expected to exhibit moderate acute toxicity based on its structural similarity to other azoles.[1] Inhalation or prolonged skin contact may lead to irritation.[1] Symptoms of exposure may include headache, nausea, and dizziness, particularly in poorly ventilated areas.[1] For some 1-methyl-1H-pyrazole-5-carboxamide derivatives, acute toxicity has been observed in mice.[5]

### Skin and Eye Irritation

**1-Methylpyrazole** is classified as a skin and eye irritant.[3][4] Safety data sheets recommend avoiding contact with skin and eyes and using protective gloves and eyewear during handling.[1] In case of contact, thorough rinsing with water is advised.[1]

### Genotoxicity

While studies specifically on **1-Methylpyrazole**'s genotoxicity are limited, research on other methyl-pyrazole containing pesticides, such as tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad, has demonstrated genotoxic activity in human cell lines.[6] This genotoxicity is likely mediated through the induction of oxidative stress, leading to DNA damage.[6] The

$\gamma$ H2AX assay, which detects the phosphorylation of histone H2AX, was used to identify these DNA double-strand breaks.[6]

## Experimental Protocols

### In Vitro Genotoxicity Assessment ( $\gamma$ H2AX Assay)

This protocol is based on the methodology used to assess the genotoxicity of methyl-pyrazole pesticides in human cell lines.[6]

Objective: To detect DNA double-strand breaks as an indicator of genotoxicity.

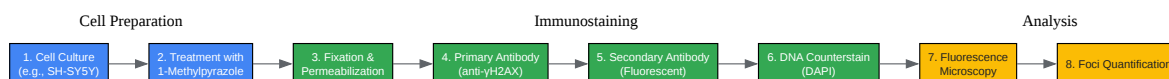
Cell Lines:

- Human neuroblastoma cell line (e.g., SH-SY5Y)
- Human T-cell leukemia cell line (e.g., Jurkat)
- Other relevant human cell lines (e.g., ACHN, LS-174T, HepG2)[6]

Procedure:

- Cell Culture: Culture the selected human cell lines under standard conditions.
- Treatment: Expose the cells to various concentrations of the test compound (e.g., **1-Methylpyrazole**) for a defined period (e.g., 1 hour).[6]
- Fixation and Permeabilization: After treatment, fix the cells (e.g., with paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.
- Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX ( $\gamma$ H2AX).
- Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.
- DNA Staining: Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

- **Microscopy and Analysis:** Visualize the cells using fluorescence microscopy. The presence of distinct fluorescent foci within the nucleus indicates the formation of  $\gamma$ H2AX, signifying DNA double-strand breaks. Quantify the number and intensity of foci per cell to determine the extent of DNA damage.

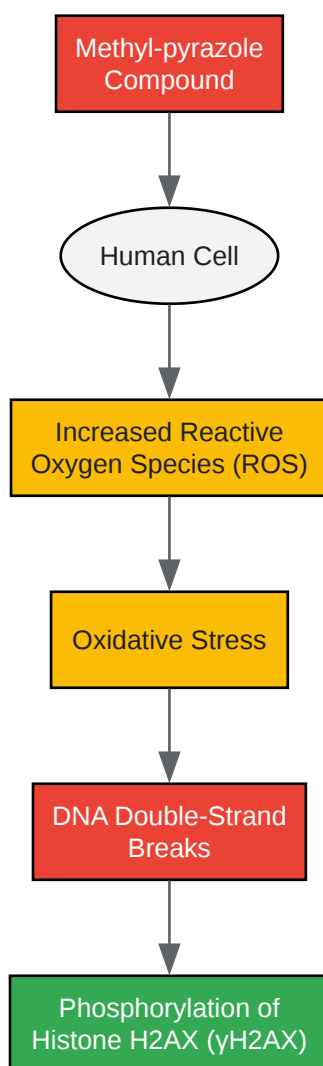


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Caption: Workflow for the in vitro  $\gamma$ H2AX genotoxicity assay.

## Proposed Mechanism of Methyl-Pyrazole Induced Genotoxicity

Based on studies of related compounds, the genotoxic effects of methyl-pyrazoles are thought to be mediated by the generation of reactive oxygen species (ROS).[6]



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Caption: Proposed signaling pathway for methyl-pyrazole induced genotoxicity.

## Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism data for **1-Methylpyrazole** were not identified in the reviewed literature. However, the related compound fomepizole (4-methylpyrazole) is a known potent competitive inhibitor of alcohol dehydrogenase.[7] This inhibition prevents the formation of toxic metabolites from methanol and ethylene glycol, making it an effective antidote for poisoning with these substances.[7] Fomepizole is primarily eliminated through zero-order kinetics and can undergo autoinduction of its metabolism by cytochrome P-450 enzymes after 2-3 days.[7]

## Carcinogenicity and Reproductive Toxicity

There is currently no conclusive evidence linking **1-methylpyrazole** to carcinogenicity.<sup>[1]</sup> It has not been classified by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA) as a known or probable human carcinogen.<sup>[1]</sup> A bioassay of 1-phenyl-3-methyl-5-pyrazolone, a related compound, showed no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice.<sup>[8]</sup> Information on the reproductive toxicity of **1-Methylpyrazole** is not readily available.

## Safe Handling and Storage

Personal Protective Equipment (PPE):

- **Gloves:** Wear appropriate protective gloves.
- **Eye/Face Protection:** Use safety glasses with side-shields or goggles.
- **Respiratory Protection:** In case of insufficient ventilation, wear a suitable respirator.

Handling:

- Handle in a well-ventilated area.<sup>[1]</sup>
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[1]</sup>
- Keep away from heat, sparks, and open flames.

## Conclusion

**1-Methylpyrazole** is a flammable liquid that is a skin and eye irritant. While specific acute toxicity data (e.g., LD50) is not readily available, it is presumed to have moderate acute toxicity.

The primary toxicological concern identified from structurally related compounds is the potential for genotoxicity mediated by oxidative stress. Further studies are required to fully characterize the toxicological profile of **1-Methylpyrazole**, including its pharmacokinetics, metabolism, and potential for chronic and reproductive toxicity. Researchers and professionals handling this compound should adhere to strict safety protocols to minimize exposure.

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## References

- 1. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. x-cellr8.com [x-cellr8.com]
- 4. oecd.org [oecd.org]
- 5. Direct Quantification of Gamma H2AX by Cell-Based High Throughput Screening for Evaluation of Genotoxicity of Pesticides in a Human Thyroid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 7. Study parameters influencing NOAEL and LOAEL in toxicity feeding studies for pesticides: exposure duration versus dose decrement, dose spacing, group size and chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
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